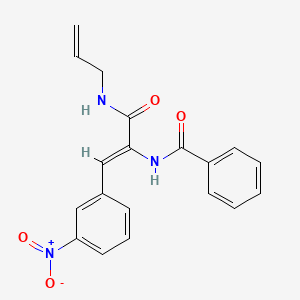

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves the reaction of specific starting materials to form complex structures with multiple substituents. In one study, the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes was achieved by reacting 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . This process likely involves the formation of an intermediate that rearranges or reacts further to form the final product. The precise mechanism of the reaction and the conditions under which it proceeds would be critical for understanding how to synthesize related compounds, such as the one .

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple rings and substituents. The structural determination of these compounds is crucial for understanding their chemical behavior and potential applications. Single crystal X-ray analysis is a powerful tool for determining the precise three-dimensional arrangement of atoms within a molecule, which was reported for the synthesized benzamidoximes . This technique would be similarly useful for analyzing the molecular structure of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide to confirm the configuration of the double bond and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of enamides, such as the one described, is of significant interest due to their presence in various bioactive pharmacophores. A general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity has been reported . This method could potentially be applied to the synthesis of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide to achieve the desired Z-configuration. The catalytic isomerization process described could offer a route to synthesize geometrically defined enamides, which are valuable in the synthesis of cis vicinal amino alcohols and other complex molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the enamide moiety and the nitro group. Enamides are known to have bioactive properties and can be used in various chemical reactions due to their reactivity . The nitro group is electron-withdrawing, which could affect the electron density of the molecule and its reactivity in further chemical transformations. The physical properties such as solubility, melting point, and stability would also be important to characterize for practical applications.

Scientific Research Applications

Chemical Synthesis and Characterization

The molecule has been utilized in the synthesis and characterization of various chemical compounds. In particular, its derivatives have been employed in the preparation of metal complexes and the study of their structural and biological properties. For example, complexes containing this molecule and N-({2-[(allylamino)carbonothioyl]hydrazino}carbonothioyl)benzamide, among other moieties, have been synthesized and characterized using various spectroscopic methods. These complexes exhibit potential for biological applications due to their novel structures (Fizer et al., 2016).

Crystal Structure Analysis

The molecule and its derivatives have been subjects of crystal structure analysis, which is crucial for understanding their physical and chemical properties. The crystal structure of related compounds, like 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined, providing insights into their molecular geometry, intermolecular interactions, and potential reactivity (Saeed et al., 2008).

Biological Evaluation

Compounds with structures similar to (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide have been evaluated for their biological activities. For instance, benzamide derivatives and their copper and cobalt complexes have been synthesized and tested for antibacterial activity against various bacterial strains, showing promising results in some cases (Khatiwora et al., 2013).

Sensor Development

The molecule's derivatives have been utilized in the development of sensors. For example, a series of N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide in aqueous environments, demonstrating the molecule's potential in environmental monitoring and safety applications (Sun et al., 2009).

Fluorescence Sensing

Metal-organic frameworks (MOFs) incorporating similar structures have been reported as effective fluorescence sensing materials. These MOFs show high sensitivity and selectivity, making them promising for detecting biomarkers and other important chemical entities (Geng et al., 2022).

properties

IUPAC Name |

N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFGPICGSKBJHU-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)